molecular formula C7H3BrClFO B1410776 2-Bromo-5-chloro-3-fluorobenzaldehyde CAS No. 1807028-15-4

2-Bromo-5-chloro-3-fluorobenzaldehyde

Cat. No.: B1410776
CAS No.: 1807028-15-4
M. Wt: 237.45 g/mol
InChI Key: APPKWBURKZJGRI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that halogenated benzaldehydes, such as this compound, are commonly employed in pharmaceutical chemistry and in the chemical industry . They are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes, and as ligands in metal coordination chemistry .

Mode of Action

It’s known that the chemical reactivity of halogenated benzaldehydes is concentrated around the halogen atoms and the aldehyde group in their structure . The bromine atom on the benzene ring can undergo a Suzuki coupling reaction under the catalysis of palladium with organoboronic acids .

Biochemical Pathways

It’s known that 2-bromo-5-fluorobenzaldehyde, a similar compound, can be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl, or vinyl substituents at the 1-position . These compounds are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .

Pharmacokinetics

It’s known that the compound is air sensitive and should be stored in a cool, dry, and well-ventilated place .

Result of Action

It’s known that halogenated benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes . Further, substituted chalcones obtained by using benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-chloro-3-fluorobenzaldehyde. For instance, it’s known that the compound is air sensitive and should be stored in a cool, dry, and well-ventilated place . The compound is also soluble in methanol , which could influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-chloro-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-chloro-5-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-3-fluorobenzaldehyde is unique due to its specific arrangement of bromine, chlorine, and fluorine atoms on the benzaldehyde core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

2-bromo-5-chloro-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPKWBURKZJGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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